2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid
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Overview
Description
2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has a unique structure that combines a furan ring with a benzoic acid moiety, potentially offering diverse chemical reactivity and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-formylfuran-2-carboxylic acid with hydroxylamine hydrochloride to form the oxime derivative. This intermediate is then subjected to a condensation reaction with 2-carboxybenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives of the benzoic acid ring.
Scientific Research Applications
2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers.
Mechanism of Action
The mechanism of action of 2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative with antimicrobial properties.
5-Hydroxymethylfurfural: Known for its applications in the production of renewable chemicals.
Furan-2,5-dicarboxylic acid: Used in the synthesis of biodegradable polymers.
Uniqueness
2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid is unique due to its combination of a furan ring with a benzoic acid moiety, offering a distinct set of chemical reactivity and biological activities. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C12H9NO4 |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-[5-[(E)-hydroxyiminomethyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C12H9NO4/c14-12(15)10-4-2-1-3-9(10)11-6-5-8(17-11)7-13-16/h1-7,16H,(H,14,15)/b13-7+ |
InChI Key |
UKZIGUUVVNEBFL-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NO)C(=O)O |
Origin of Product |
United States |
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